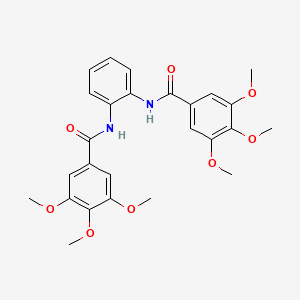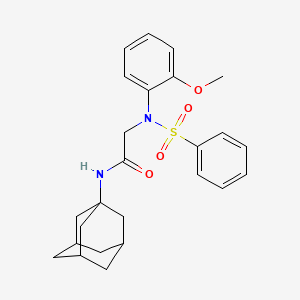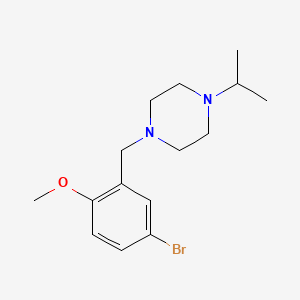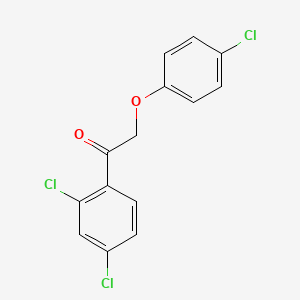
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide), also known as BPTM, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. BPTM is a bisamide derivative and has a molecular weight of 478.56 g/mol. This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) exerts its biological effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of multiple enzymes and receptors, making it a potential candidate for the treatment of various diseases. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide). One potential direction is the development of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) analogs with improved solubility and bioavailability. Another direction is the study of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) in combination with other drugs or therapies for the treatment of various diseases. Additionally, the potential use of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) in the field of agriculture as a pesticide or herbicide could also be explored.
Conclusion
In conclusion, N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Its mechanism of action involves the inhibition of various enzymes and receptors. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) can be synthesized through a multi-step reaction process. The first step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,2-phenylenediamine to form N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide). The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-9-7-8-10-18(17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPVRJMXYWJIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)

![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)

![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)

![5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)
![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)
